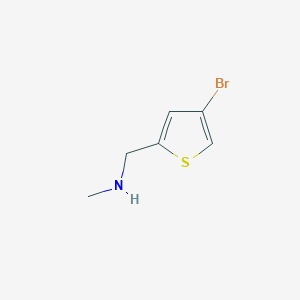
8-Chloro-2'-deoxyguanosine
Overview
Description
8-Chloro-2’-deoxyguanosine is an analogue of 2’-deoxyguanosine, where the hydrogen at position 8 of the guanine nucleobase is replaced by chlorine . This compound is a significant DNA adduct formed by the reaction of hypochlorous acid with DNA, often occurring in inflamed tissues . It has been detected in the liver DNA and urine of rats in inflammation models, indicating its potential role in inflammation-driven carcinogenesis .
Mechanism of Action
Target of Action
8-Chloro-2’-deoxyguanosine (8-Cl-dG) is an analogue of 2’-deoxyguanosine, where the hydrogen in position 8 of the guanine nucleobase has been replaced by chlorine . The primary target of 8-Cl-dG is genomic DNA . It is a major lesion produced when hypochlorous acid, a potent oxidant released by myeloperoxidase, attacks genomic DNA .
Mode of Action
8-Cl-dG promotes mutagenic replication using its syn conformer . The structural basis for 8-Cl-dG-induced mutagenesis involves the formation of base pairs with incoming dCTP and dGTP using its anti and syn conformers, respectively .
Biochemical Pathways
The presence of 8-Cl-dG in DNA can lead to G to C transversion mutations by forming Hoogsteen base pairing between syn-8-Cl-dG and anti-G during DNA synthesis . This can disrupt normal cellular functions and contribute to the initiation and progression of various types of cancer .
Pharmacokinetics
Due to its increased lipophilicity, the solubility of 8-cl-dg in water or buffer is limited . For longer storage periods, it is recommended to store the compound in freeze-dried form .
Result of Action
The presence of 8-Cl-dG in DNA promotes G to C transversion mutations . This can lead to uncontrolled cell growth, impaired DNA repair mechanisms, and evasion of cell death, all of which are hallmark features of cancer development .
Action Environment
8-Cl-dG is often associated with inflammation-induced carcinogenesis . In tissues with inflammation, phagocytic neutrophils, monocytes, and macrophages secrete the heme protein myeloperoxidase (MPO), which generates reactive oxidants such as hypochlorous acid . These reactive oxidants can attack genomic DNA to produce 8-Cl-dG as a major lesion .
Biochemical Analysis
Biochemical Properties
8-Chloro-2’-deoxyguanosine is formed as a result of the reaction between hypochlorous acid, a potent oxidant produced by myeloperoxidase, and DNA. This compound is a major DNA adduct detected in inflamed tissues and is associated with carcinogenesis. It interacts with various human DNA polymerases, including pol α, pol κ, and pol η. These interactions result in miscoding during DNA replication, leading to mutations. For instance, pol κ promotes one-base deletions and misincorporations opposite the 8-Chloro-2’-deoxyguanosine lesion, while pol α and pol η incorporate dCMP opposite the lesion .
Cellular Effects
8-Chloro-2’-deoxyguanosine has significant effects on cellular processes. It is a mutagenic lesion that can lead to inflammation-driven carcinogenesis. The compound’s presence in DNA can cause miscoding during replication, leading to mutations that may contribute to cancer development. Additionally, 8-Chloro-2’-deoxyguanosine can influence cell signaling pathways and gene expression, further impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, 8-Chloro-2’-deoxyguanosine exerts its effects through its interactions with DNA polymerases during replication. The compound’s chlorine atom at the 8th position of the guanine base causes structural distortions in the DNA, leading to miscoding and mutations. These mutations can result in G to C transversion mutations, which are facilitated by the formation of Hoogsteen base pairing between the syn-conformer of 8-Chloro-2’-deoxyguanosine and the anti-conformer of guanine during DNA synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Chloro-2’-deoxyguanosine can change over time. The compound is relatively stable at room temperature but is recommended to be stored in the freezer for longer periods. Over time, the presence of 8-Chloro-2’-deoxyguanosine in DNA can lead to long-term effects on cellular function, including sustained DNA damage and mutations. These effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 8-Chloro-2’-deoxyguanosine vary with different dosages in animal models. At lower doses, the compound may cause minor DNA damage and mutations, while higher doses can lead to significant toxic effects and increased risk of carcinogenesis. Studies have shown that the compound’s mutagenic effects are dose-dependent, with higher doses leading to more pronounced DNA damage and mutations .
Metabolic Pathways
8-Chloro-2’-deoxyguanosine is involved in metabolic pathways related to DNA damage and repair. It interacts with enzymes such as DNA polymerases during replication, leading to miscoding and mutations. The compound’s presence in DNA can also affect metabolic flux and metabolite levels, contributing to cellular stress and inflammation .
Transport and Distribution
Within cells and tissues, 8-Chloro-2’-deoxyguanosine is transported and distributed through interactions with DNA and various binding proteins. Its increased lipophilicity limits its solubility in water or buffer, but it can be uniformly mixed using ultrasonic or vortex methods. The compound’s distribution within cells can affect its localization and accumulation, influencing its overall impact on cellular function .
Subcellular Localization
8-Chloro-2’-deoxyguanosine is primarily localized within the DNA of cells, where it exerts its mutagenic effects. The compound’s incorporation into DNA can lead to structural distortions and miscoding during replication. These effects are influenced by the compound’s targeting signals and post-translational modifications, which direct it to specific compartments or organelles within the cell .
Preparation Methods
The synthesis of 8-Chloro-2’-deoxyguanosine typically involves the chlorination of 2’-deoxyguanosine. Hypochlorous acid, generated by myeloperoxidase in inflamed tissues, reacts with 2’-deoxyguanosine to form 8-Chloro-2’-deoxyguanosine .
Chemical Reactions Analysis
8-Chloro-2’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form other chlorinated guanine derivatives.
Substitution: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Miscoding: It can cause miscoding during DNA replication, leading to mutations.
Common reagents used in these reactions include hypochlorous acid for chlorination and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Chloro-2’-deoxyguanosine has several scientific research applications:
Chemistry: It is used to study the effects of chlorination on nucleosides and nucleotides.
Biology: It serves as a model compound to investigate DNA damage and repair mechanisms in inflamed tissues.
Medicine: It is studied for its role in inflammation-driven carcinogenesis and its potential as a biomarker for inflammation
Comparison with Similar Compounds
8-Chloro-2’-deoxyguanosine is unique among chlorinated nucleosides due to its specific formation and effects on DNA replication. Similar compounds include:
8-Chloro-2’-deoxyadenosine: Another chlorinated nucleoside formed by the reaction of hypochlorous acid with DNA.
5-Chloro-2’-deoxycytidine: Formed by the chlorination of 2’-deoxycytidine, it can mimic 5-methylcytosine and perturb epigenetic signals.
These compounds share similar formation mechanisms but differ in their specific effects on DNA and their roles in biological processes.
Properties
IUPAC Name |
2-amino-8-chloro-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O4/c11-9-13-6-7(14-10(12)15-8(6)19)16(9)5-1-3(18)4(2-17)20-5/h3-5,17-18H,1-2H2,(H3,12,14,15,19)/t3-,4+,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJGYHICYATNGZ-VPENINKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2Cl)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2Cl)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



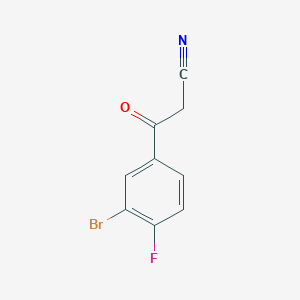
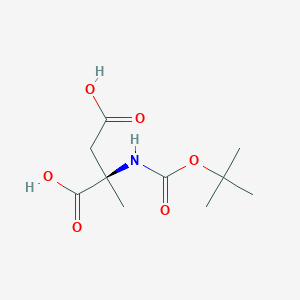
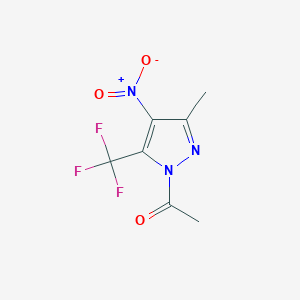
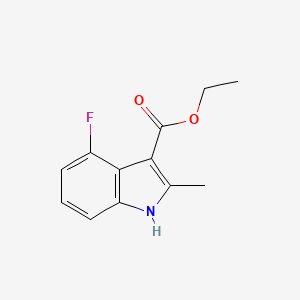

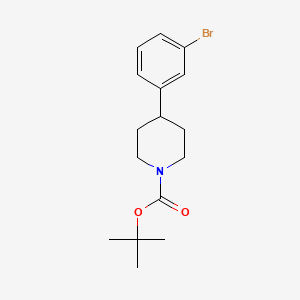
![2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1436645.png)
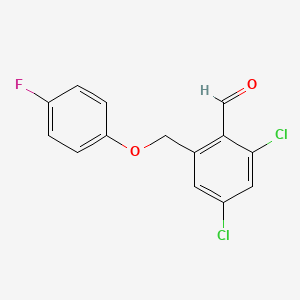
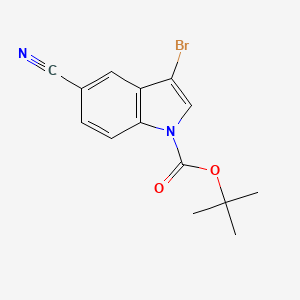
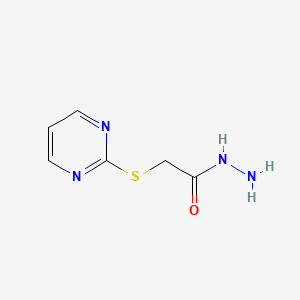
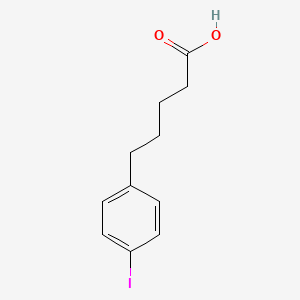
![(2Z)-2-amino-3-[(E)-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino]but-2-enedinitrile](/img/structure/B1436651.png)
